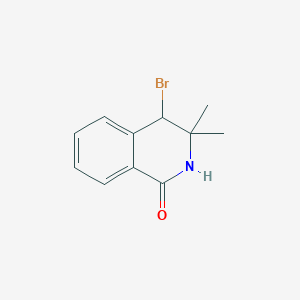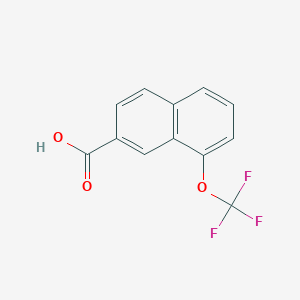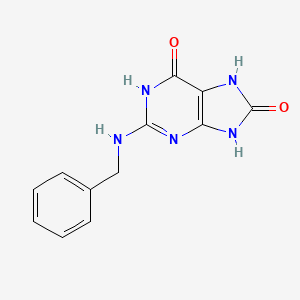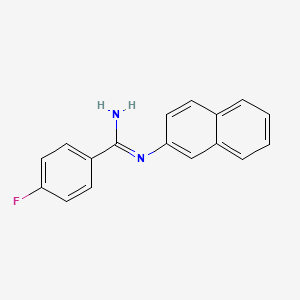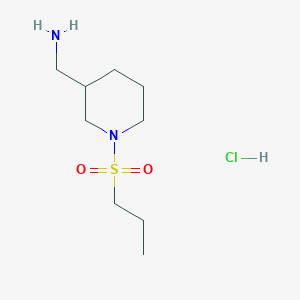![molecular formula C15H18N2O2 B11857951 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- CAS No. 88808-38-2](/img/structure/B11857951.png)
1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a spiro[4.5]decane core with a diazaspiro moiety and a tolyl group attached to it. This structure imparts distinct chemical and biological properties, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of a tolyl-substituted amine with a suitable cyclic anhydride can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
化学反応の分析
Types of Reactions
3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration or bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with nitro or halogen groups attached to the tolyl ring.
科学的研究の応用
3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of 3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
2,8-Diazaspiro[4.5]decan-1-one: A related compound with a different substitution pattern on the spirocyclic core.
Uniqueness
3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione stands out due to the presence of the tolyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
CAS番号 |
88808-38-2 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
3-(3-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-5-7-12(10-11)17-13(18)15(16-14(17)19)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,16,19) |
InChIキー |
CYKGISYTZNRFSN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C3(CCCCC3)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11857875.png)
![tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B11857879.png)
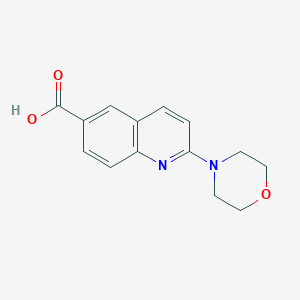
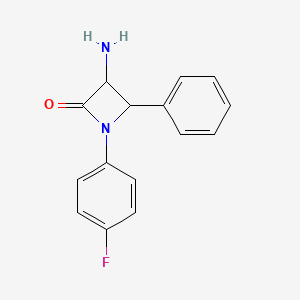
![tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate](/img/structure/B11857915.png)
![10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11857921.png)
